molecular formula C6H5ClO<br>C6H5ClO<br>C6H4ClOH B7769693 2-Chlorophenol CAS No. 25167-80-0

2-Chlorophenol

Cat. No.: B7769693
CAS No.: 25167-80-0
M. Wt: 128.55 g/mol
InChI Key: ISPYQTSUDJAMAB-UHFFFAOYSA-N
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Description

2-Chlorophenol (2-CP), with the molecular formula C₆H₅ClO, is a monochlorinated phenolic compound where the chlorine atom occupies the ortho position on the benzene ring. This structural distinction differentiates it from isomers like 4-chlorophenol (4-CP) and 3-chlorophenol . 2-CP is a liquid at room temperature, unlike most higher chlorinated phenols, which are solids . It is widely used as an intermediate in synthesizing pesticides, dyes, pharmaceuticals, and disinfectants due to its antimicrobial properties . However, 2-CP is classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA) owing to its high toxicity, carcinogenicity, environmental persistence, and low biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorophenol can be synthesized through several methods. One common laboratory method involves the chlorination of phenol using tert-butyl hypochlorite in carbon tetrachloride as a solvent. The reaction mixture is heated to the boiling point of the solvent and then refluxed for two hours. The carbon tetrachloride and tert-butyl alcohol are distilled off, and the residue is fractionated to collect this compound .

Industrial Production Methods: Industrial production of this compound typically involves the direct chlorination of phenol in the presence of a catalyst. This process can be optimized to favor the formation of this compound over other isomers by controlling the reaction conditions, such as temperature and solvent polarity .

Chemical Reactions Analysis

2-Chlorophenol is a versatile compound that undergoes various chemical reactions due to the reactivity of both the hydroxyl group and the aromatic ring.

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include alkyl halides, acyl chlorides, nitric acid, sulfuric acid, and halogens.

    Nucleophilic Substitution: Reagents such as sodium hydroxide and ammonia are used.

    Oxidation: Oxidizing agents like hydrogen peroxide and metal catalysts are employed.

Major Products:

    Electrophilic Substitution: Products include alkylated, acylated, nitrated, sulfonated, halogenated, and carboxylated derivatives.

    Nucleophilic Substitution: Products include pyrocatechol and 2-aminophenol.

    Oxidation: Products include quinones.

Scientific Research Applications

Chemical Manufacturing

Intermediate in Chemical Production
2-Chlorophenol serves as a critical intermediate in the synthesis of higher chlorinated phenols, which are utilized in the production of fungicides, bactericides, and antiseptics. It is also a precursor for phenolic resins used in adhesives and coatings, making it essential in industrial applications .

Solvent Properties
It is used as a solvent for polyester fibers and other chemical processes. Its ability to dissolve various organic compounds enhances its utility in chemical formulations .

Environmental Remediation

Bioremediation Applications
Recent studies have highlighted the use of this compound in bioremediation efforts to treat contaminated water. For example, research has demonstrated that specific microbial strains can degrade 2-CP effectively, reducing its concentration in aquatic environments .

Advanced Oxidation Processes
this compound has been subjected to advanced oxidation processes (AOPs) for wastewater treatment. Techniques such as the Fenton process have shown significant removal efficiencies; studies reported up to 100% degradation of 2-CP under optimized conditions .

Medical and Disinfectant Uses

Disinfectant Properties
Historically, this compound has been used as a disinfectant due to its bactericidal properties against both gram-negative and gram-positive bacteria. It has applications in cleaning household premises, sickroom equipment, and swimming pool surfaces .

Toxicological Studies
Research has indicated that while 2-CP is effective as a disinfectant, it poses significant health risks. Toxicity studies reveal that exposure can lead to respiratory issues and skin irritation. Long-term exposure may result in liver and kidney damage .

Case Studies

Study Focus Findings
Evaluation of Toxicity on Bacteria Toxicity and genotoxicityInduced dose-dependent toxic effects on Vibrio fischeri and Carassius auratus.
Advanced Oxidation Processes Wastewater TreatmentAchieved 100% removal efficiency of 2-CP using photo-Fenton processes.
Biodegradation Studies Microbial DegradationDemonstrated effective degradation of 2-CP by specific microbial strains under laboratory conditions.

Regulatory Aspects

Due to its toxic nature, the use of this compound is regulated in many countries. The Environmental Protection Agency (EPA) has not fully evaluated its health risks but acknowledges its potential for environmental contamination through improper disposal practices .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Key differences among chlorophenols and related phenolic compounds are summarized below:

Property 2-Chlorophenol 4-Chlorophenol Phenol o-Cresol
State at Room Temp Liquid Solid Solid/Liquid* Liquid
Molecular Formula C₆H₅ClO C₆H₅ClO C₆H₅OH C₇H₈O
pKa 8.52 9.18 9.99 10.3
CAS Registry Number 95-57-8 106-48-9 108-95-2 95-48-7

*Phenol is a solid below 40.5°C and liquid above this temperature.

Key Observations :

  • Structural Isomerism : The ortho chlorine in 2-CP creates steric hindrance, reducing its solubility in water compared to 4-CP .
  • pKa Influence: 2-CP’s lower pKa (8.52) compared to phenol (9.99) enhances its ionization at neutral to alkaline pH, affecting reactivity in degradation processes .

Toxicity and Environmental Impact

  • Toxicity: 2-CP exhibits higher acute toxicity (LD₅₀: 670 mg/kg in rats) than phenol (LD₅₀: 317 mg/kg) and o-cresol (LD₅₀: 121 mg/kg) . Its carcinogenicity is linked to bioaccumulation and resistance to biodegradation .
  • Environmental Persistence: 2-CP degrades slower in natural environments compared to phenol and o-cresol. For example, in dielectric barrier discharge plasma reactors, 2-CP degradation efficiency (70.96% in acidic, 79.41% in alkaline conditions) surpasses 4-CP (23.42% and 53.54%, respectively) due to structural differences in radical attack susceptibility .

Degradation Methods

Advanced Oxidation Processes (AOPs)

  • Photo-Fenton Process : Achieves 90% 2-CP removal in 90 minutes at pH 3–4, outperforming UV/H₂O₂ (16.8% removal in 60 minutes) .
  • Plasma Reactors : Alkaline conditions (pH 10) enhance 2-CP degradation (79.41%) by promoting deprotonation, facilitating hydroxyl radical (•OH) attack .

Biodegradation

  • Immobilized Activated Sludge : Mineralizes 2-CP efficiently, releasing stoichiometric chloride ions. However, microbial activity is sensitive to temperature and substrate concentration .
  • Enzymatic Treatment : Crude laccase from Trametes versicolor dechlorinates 2-CP under optimized pH (5.0) and temperature (30°C), reducing toxicity .

Extraction and Adsorption Efficiency

  • Ionic Liquids (ILs): 2-CP shows higher extraction efficiency (>90%) than phenol and o-cresol using [NTf₂]-based ILs, attributed to its polarity and solubility .
  • Activated Carbon : Adsorption of 2-CP is optimal at pH 5, following Langmuir isotherm and pseudo-first-order kinetics. Banana husk-activated carbon achieves 85% removal at 200 mg/L initial concentration .

Alternatives and Emerging Solutions

Due to its environmental risks, alternatives to 2-CP are being explored:

  • Green Chemistry : Biocompatible disinfectants and herbicides derived from plant extracts are replacing 2-CP in agrochemicals .
  • Catalytic Advances : Ultrasound-assisted TiO₂ catalysts enhance 2-CP degradation rates by 10-fold compared to standalone methods .

Biological Activity

2-Chlorophenol (2-CP) is an organic compound widely used in industrial applications, including as a disinfectant and herbicide. Its biological activity has been extensively studied due to its potential toxic effects on various organisms, including humans. This article reviews the biological activity of 2-CP, focusing on its toxicity, genotoxicity, degradation processes, and implications for human health and environmental safety.

Toxicity and Genotoxicity

Toxicological Studies
Research indicates that 2-CP exhibits significant toxicity and genotoxicity. A study evaluated the effects of 2-CP on the marine bacterium Vibrio fischeri and on fish and human cells. The results demonstrated dose-dependent toxic effects, with 2-CP inducing micronuclei formation in erythrocytes of Carassius auratus (goldfish) and cultured human lymphocytes, indicating genotoxic potential .

Chronic Exposure Risks
Chronic exposure to chlorophenols, including 2-CP, has been linked to increased cancer risks. A meta-analysis of cohort studies found that workers exposed to chlorophenol-related compounds had a standardized mortality rate for lung cancer of 1.18 (95% CI: 1.03-1.35), suggesting a significant association between exposure and cancer risk .

Degradation Processes

Environmental Impact
The degradation of 2-CP in aquatic environments is crucial for mitigating its toxic effects. Studies show that temperature and pH significantly influence the degradation rates of 2-CP. For instance, the half-life of 2-CP varies with pH levels: at pH 2.5, the half-life is approximately 173 days, while at pH 9.0, it reduces to about 0.64 days .

Photocatalytic Degradation
Recent advancements have explored photocatalytic methods for degrading 2-CP in water. A study using CaFe2_2O4_4 as a photocatalyst achieved an impressive removal efficiency of 86.1% under UV-visible light irradiation after 180 minutes . This method not only highlights the potential for effective remediation techniques but also emphasizes the importance of developing sustainable approaches to manage environmental pollutants.

Case Studies

Study Organism/Method Findings Reference
Toxicity AssessmentVibrio fischeri, Carassius auratus, Human LymphocytesInduced dose-dependent toxicity and genotoxicity
Chronic Exposure AnalysisWorkers in pesticide productionStandardized mortality rate for lung cancer: 1.18 (95% CI: 1.03-1.35)
Photocatalytic DegradationCaFe2_2O4_4 photocatalystRemoval efficiency: 86.1% after UV treatment

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 2-Chlorophenol in aqueous solutions?

Quantification of this compound (2-CP) in water typically employs UV-Vis spectrophotometry at a wavelength of 520 nm (λmax), calibrated using standard solutions . Advanced techniques include enzyme-based sensors, such as horseradish peroxidase (HRP) immobilized on membranes, which enable spectrophotometric detection of chlorophenols via catalytic oxidation reactions . For high-temperature studies, direct UV-Vis spectroscopy in a high-pressure cell can measure dissociation constants (Ka) under conditions up to 175°C .

Q. What factors influence the adsorption efficiency of this compound onto nano zero-valent iron (nZVI)?

Key variables include:

  • pH : Optimal adsorption occurs at pH 4 for nZVI, while acidic conditions (pH ~3–5) enhance reactivity by promoting Fe corrosion and electron transfer .
  • Initial concentration : Lower concentrations (e.g., 5 mg/L) achieve near-complete removal (100% for nZVI), whereas higher concentrations reduce efficiency due to active site saturation .
  • Contact time : Maximal adsorption occurs at 70 minutes for nZVI and ~57 minutes for Fe powder .
  • Dosage : Higher nZVI doses (1.33–2.5 g) increase reactive surface area but may agglomerate at excessive levels .

Q. What are the common laboratory-scale degradation techniques for this compound?

  • Biological : Crude laccase from Trametes versicolor removes chlorine via enzymatic dehalogenation, with optimal activity at pH 3–5 and 30–40°C .
  • Chemical : Catalytic hydrodechlorination using palladium nanoparticles on viral templates converts 2-CP to phenol under mild conditions .
  • Photocatalytic : Conducting polymer composites (e.g., polypyrrole/MoS₂) degrade 2-CP under sunlight, with efficiency monitored via UV-Vis absorbance .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile or butyl rubber gloves (12–15 mil thickness) and lab coats to prevent dermal contact .
  • Ventilation : Ensure fume hoods for volatile emissions. Respiratory protection (NIOSH-approved) is required in spill scenarios .
  • Waste management : Neutralize residues with bases and avoid mixing with oxidizers or acid chlorides .

Q. How does this compound persist or transform in natural environments?

2-CP undergoes slow biodegradation in anaerobic sediments, with transient accumulation of phenol and 3-chlorobenzoate via microbial carboxylation and dehydroxylation . Photolysis rates depend on humic acid content and UV exposure, while adsorption to soil organic matter delays leaching .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound removal processes?

RSM employs Central Composite Design (CCD) to model interactions between variables (pH, dosage, concentration, time, temperature). For example:

  • A polynomial regression model (R² = 0.9956) predicted 100% removal at pH 4, 5 mg/L 2-CP, 70 min, and 1.33 g nZVI .
  • ANOVA and residual analysis validate model accuracy, with p-values (<0.05) indicating significant terms (e.g., pH², dosage × time) .

Q. How can researchers resolve contradictions in adsorption capacities reported across studies?

  • Variable normalization : Compare studies using identical particle sizes (e.g., nZVI at 50–100 nm) and surface area metrics .
  • Statistical reconciliation : Use t-tests and regression coefficients (Table 4) to isolate confounding factors like competing ions or temperature fluctuations .
  • Replicate conditions : Reproduce experiments at pH 4–5 and low concentrations (5–15 mg/L) to minimize variability .

Q. What mechanistic pathways explain this compound degradation during catalytic hydrodechlorination?

Palladium nanoparticles facilitate electron transfer, replacing chlorine with hydrogen to form phenol. Intermediate steps involve adsorption of 2-CP onto Pd surfaces, cleavage of C-Cl bonds, and desorption of phenol . Viral-templated Pd enhances reactivity by providing uniform nanoparticle distribution .

Q. How do temperature and pressure affect this compound’s dissociation constants (Ka) in aqueous solutions?

  • Temperature dependence : Ka increases up to 125°C for 2-CP (max 1.2 × 10⁻⁷) but declines at higher temperatures due to altered ionic strength .
  • Comparative trends : 4-Chlorophenol exhibits a linear Ka increase with temperature, while 3-chlorophenol peaks at 125°C .

Q. What novel catalysts improve this compound degradation efficiency?

  • Conducting polymer composites : Polypyrrole/MoS₂ hybrids degrade 50 mg/L 2-CP by 78% under 3-hour sunlight exposure, outperforming individual components .
  • Viral-templated Pd : Genetically modified Tobacco Mosaic Virus templates stabilize Pd nanoparticles, achieving >90% dechlorination at ambient conditions .

Properties

IUPAC Name

2-chlorophenol
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InChI

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H
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InChI Key

ISPYQTSUDJAMAB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)Cl
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Molecular Formula

C6H5ClO, Array
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DSSTOX Substance ID

DTXSID5021544
Record name 2-Chlorophenol
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Molecular Weight

128.55 g/mol
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Physical Description

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F)., Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

347 to 349 °F at 760 mmHg (NTP, 1992), 174.9 °C at 760 mm Hg, 175 °C
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Flash Point

147 °F (NTP, 1992), 64 °C, 64 °C (147 °F) CLOSED CUP, 64 °C c.c.
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Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992), Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene, Sol in aqueous sodium hydroxide, alcohol, ether, 2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C, Freely soluble in alcohol, ether, caustic alkali solutions, For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 2.85
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Density

1.25 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2634 at 20 °C/4 °C, Relative density (water = 1): 1.3
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Vapor Density

Relative vapor density (air = 1): 4.4
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Vapor Pressure

1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992), 2.53 [mmHg], 2.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 230
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Mechanism of Action

The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. There appears to be a relationship between chlorination and the toxicity of PCP and T4CP, although there is no clear-cut relationship between the degree of chlorination and toxicityin MCP, DCP, and the T3CP series. /chlorophenols/
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/
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Color/Form

Light amber liquid, Colorless to yellow brown liquid

CAS No.

95-57-8, 25167-80-0
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Melting Point

48.2 °F (NTP, 1992), 9.8 °C, MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA), 9.3-9.8 °C
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Retrosynthesis Analysis

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